molecular formula C10H14N6OS2 B2793396 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide CAS No. 394233-67-1

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

Cat. No.: B2793396
CAS No.: 394233-67-1
M. Wt: 298.38
InChI Key: QJKDVLVDAULANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic architecture combining a 1,3,4-thiadiazole ring substituted with an ethyl group at position 5 and a 4-methyl-4H-1,2,4-triazole moiety connected via a sulfanyl (–S–) linker to a propanamide backbone. Such dual-heterocyclic systems are known for their pharmacological relevance, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The ethyl and methyl substituents likely modulate lipophilicity and electronic effects, influencing bioavailability and target binding .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6OS2/c1-4-7-13-14-9(19-7)12-8(17)6(2)18-10-15-11-5-16(10)3/h5-6H,4H2,1-3H3,(H,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKDVLVDAULANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(C)SC2=NN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a synthetic compound that incorporates both thiadiazole and triazole moieties. These structural features are known to confer various biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activities associated with this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and characteristics:

PropertyValue
Molecular Formula C₁₄H₁₈N₄S₂
Molecular Weight 342.45 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The thiadiazole and triazole rings may facilitate binding to these targets, leading to modulation of various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of 1,2,4-triazoles possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives can be as low as 0.125 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Compounds with similar structures have demonstrated efficacy against various fungal pathogens. The presence of the triazole ring is particularly noted for its role in inhibiting fungal growth .

Anticancer Activity

The anticancer potential of compounds featuring thiadiazole and triazole structures has been explored in several studies:

  • Cell Proliferation Inhibition : Certain derivatives have shown IC50 values ranging from 2.38 to 8.13 µM in inhibiting cell proliferation in cancer cell lines . For example, modifications to the triazole ring have been linked to enhanced cytotoxicity against specific cancer cell lines.

Study 1: Synthesis and Testing

A study synthesized a series of thiadiazole-triazole hybrids and evaluated their antimicrobial properties. The results indicated that compounds with a methanesulfonyl group exhibited superior activity against drug-resistant bacterial strains .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of triazole derivatives revealed that substitutions at specific positions on the triazole ring significantly influenced biological activity. For instance, compounds with electron-withdrawing groups showed enhanced potency against bacterial targets .

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties.

Key Findings:

  • A study demonstrated that derivatives of thiadiazole show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The compound has been tested for antifungal activity against species such as Candida albicans, with promising results indicating its potential as an antifungal agent .

Case Study: Antifungal Activity

In a comparative study of antifungal agents, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide exhibited a Minimum Inhibitory Concentration (MIC) lower than that of standard antifungal drugs like fluconazole against certain fungal strains .

Anticancer Applications

The anticancer potential of this compound is supported by several studies indicating its efficacy in inhibiting cancer cell growth.

Research Insights:

  • A synthesis of related compounds showed significant anticancer activity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells .

Case Study: In Vitro Anticancer Activity

In vitro assays demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were found to be comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Agricultural Applications

The compound's ability to act as a pesticide or herbicide is another area of exploration. Its unique structure allows it to interact with biological systems in plants and pests.

Key Applications:

  • Preliminary studies suggest that derivatives of thiadiazoles have herbicidal properties that can effectively control weed growth without harming crops .

Case Study: Herbicidal Activity

Field trials indicated that formulations containing this compound significantly reduced weed biomass while maintaining crop yield .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiadiazole-Triazole Hybrids

Compound A : 3-[(5-Aryl-1,3,4-oxadiazole-2-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)propanamides (8a–h)
  • Structural Differences : Replaces the thiadiazole with an oxadiazole ring and substitutes the triazole with a thiazole.
  • Synthesis : Requires a multi-step protocol involving hydrazine derivatives and CS2/KOH-mediated cyclization .
  • Activity : Demonstrated variable antimicrobial potency depending on aryl substituents (e.g., 8c with a 4-Cl-phenyl group showed MIC = 8 µg/mL against S. aureus) .
Compound B : Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate
  • Structural Differences: Introduces a phenylamino group on the thiadiazole and an additional sulfanylacetate chain.
  • Activity : Exhibited superior intermolecular interaction energy (–9.2 kcal/mol) compared to reference drugs in molecular docking studies, suggesting enhanced enzyme inhibition .
Key Comparison :
Property Target Compound Compound A Compound B
Core Heterocycles Thiadiazole + Triazole Oxadiazole + Thiazole Thiadiazole + Triazole
Substituents Ethyl (C2H5), Methyl (CH3) Aryl, Methyl Phenyl, Phenylamino
Bioactivity (Example) Pending explicit data Antimicrobial Enzyme inhibition
Synthesis Complexity Moderate (similar to ) High (5 steps) High (multi-step)

Sulfanyl-Linked Propanamide Derivatives

Compound C : (Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
  • Structural Differences: Incorporates a benzylidene-thiazolidinone moiety instead of the triazole-sulfanyl group.
  • Physicochemical Properties : Higher calculated logP (3.2) due to the lipophilic benzylidene group, suggesting reduced aqueous solubility compared to the target compound .
Compound D : 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives
  • Structural Differences : Replaces the ethyl-thiadiazole with a furan-substituted triazole.
  • Activity : Showed 68% anti-exudative efficacy at 10 mg/kg, outperforming diclofenac sodium (55%) in rodent models .

Solubility and Stability

  • This contrasts with more polar derivatives like Compound D, which incorporates a furan ring .
  • Intramolecular hydrogen bonding (observed in analogous thiadiazoles ) may stabilize the planar conformation, enhancing thermal stability (m.p. >400 K inferred from ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.